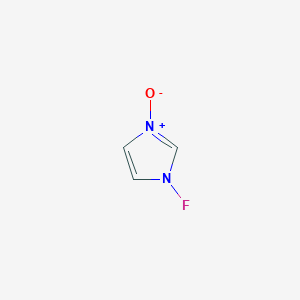
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole is a heterocyclic compound that contains a five-membered ring structure with two nitrogen atoms and one fluorine atom. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Fluoro-3-oxo-1H-3lambda~5~-imidazole can be achieved through several methods. One common synthetic route involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor. In medicine, it is explored for its antimicrobial and anticancer properties. In industry, it is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-Fluoro-3-oxo-1H-3lambda~5~-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole is unique compared to other imidazole derivatives due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Similar compounds include 1-methylimidazole, 1-ethylimidazole, and 1-benzylimidazole. These compounds share the imidazole core structure but differ in their substituents, leading to variations in their reactivity and applications .
Properties
CAS No. |
921604-81-1 |
|---|---|
Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
1-fluoro-3-oxidoimidazol-3-ium |
InChI |
InChI=1S/C3H3FN2O/c4-5-1-2-6(7)3-5/h1-3H |
InChI Key |
CHGWXGRSMSWUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CN1F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















